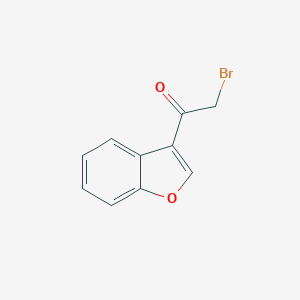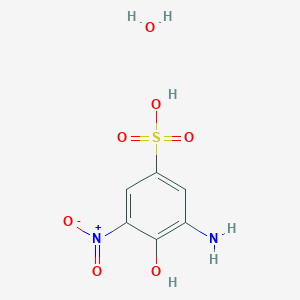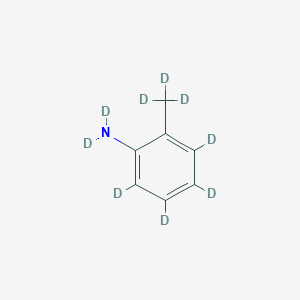
2-Toluidine-d7
Overview
Description
Synthesis Analysis
The synthesis of 2-Toluidine and its derivatives typically involves multi-step chemical reactions starting from basic aromatic compounds like toluene. For example, the synthesis of polysubstituted 4,5,6,7-tetrahydrofuro[2,3-c]pyridines from toluene derivatives demonstrates the complexity and creativity involved in creating functionalized aromatic compounds, including those related to 2-Toluidine derivatives (Fayol & Zhu, 2004).
Molecular Structure Analysis
The molecular structure of 2-Toluidine-d7 can be explored through X-ray diffraction and spectroscopic methods, providing insights into the arrangement of atoms and the impact of deuterium substitution. Crystallographic studies on similar compounds reveal the intricate details of molecular geometry and intermolecular interactions, which are crucial for understanding the compound's reactivity and properties.
Chemical Reactions and Properties
2-Toluidine-d7 participates in various chemical reactions, leveraging its aromatic structure and the presence of the amino group. Its reactivity is influenced by the methyl group and the deuterated amines, which can undergo electrophilic substitution, nitration, and other typical aromatic reactions. The synthesis and characterization of derivatives highlight the compound's versatility in organic synthesis (Kaur, Saini, & Amandeep Kaur, 2021).
Scientific Research Applications
Toluidine Blue in Clinical Utility : Toluidine blue, a thiazine dye, has been used for vital staining in living tissues and as a special stain owing to its metachromatic property. It aids in identifying dysplasia and carcinoma in the oral cavity and highlights tissue components like mast cells granules, mucins, and cartilage in tissue sections (Sridharan & Shankar, 2012).
Hepatic Transcriptomic Alterations : A study on N,N-dimethyl-p-toluidine (DMPT) and p-toluidine revealed that both chemicals caused mild hepatic toxicity and transcriptomic alterations in the liver, indicating their potential use in understanding liver toxicity mechanisms (Dunnick et al., 2017).
Diagnostic Aid in Oropharyngeal Carcinoma : Toluidine blue application was found to be a valuable visual aid in the clinical examination of oral mucosal lesions, particularly in patients treated for oropharyngeal carcinoma (Epstein et al., 1997).
o-Toluidine Degradation by Photo-Fenton Process : A study used statistical experimental design to investigate the degradation of o-toluidine, which is toxic and carcinogenic, by the photo-Fenton process. This research provides insights into environmental remediation methods (Masomboon et al., 2010).
Poly(pyrrole-co-o-toluidine) Synthesis : Research on the copolymerization between pyrrole and o-toluidine led to the development of coatings with low permeability and high stability, indicating applications in materials science (Yalçınkaya et al., 2008).
Safety and Hazards
2-Toluidine-d7 is classified as a Dangerous Good for transport and may be subject to additional shipping charges . It is recommended for research use only . In case of exposure, appropriate safety measures should be taken, including washing off with soap and plenty of water in case of skin contact, and moving to fresh air in case of inhalation .
Future Directions
Mechanism of Action
Target of Action
2-Toluidine-d7, also known as o-Toluidine-d7, is a deuterated form of o-Toluidine . The primary target of 2-Toluidine-d7 is glucose in blood and body fluids . It is widely used in research to measure glucose levels .
Mode of Action
The mode of action of 2-Toluidine-d7 involves a chemical reaction with glucose. Glucose and primary aromatic amines like 2-Toluidine-d7 can condense in glacial acetic acid to form an equilibrium mixture of sugar amines and corresponding Schiff bases .
Biochemical Pathways
The biochemical pathway involved in the action of 2-Toluidine-d7 is the formation of Schiff bases. This process occurs when glucose and 2-Toluidine-d7 condense in glacial acetic acid . The resulting Schiff bases are part of an equilibrium mixture with sugar amines .
Pharmacokinetics
It is known that the introduction of deuterium into a drug molecule can potentially affect the drug’s pharmacokinetics and metabolic profile .
Result of Action
The result of the action of 2-Toluidine-d7 is the formation of an equilibrium mixture of sugar amines and Schiff bases . This reaction is used to measure glucose levels in blood and body fluids .
Action Environment
The action of 2-Toluidine-d7 is influenced by the environment in which the reaction takes place. For instance, the condensation reaction with glucose occurs in glacial acetic acid . Additionally, safety precautions should be taken to avoid exposure to dust, mist, gas, or vapors of 2-Toluidine-d7 . It is also important to ensure adequate ventilation and to use personal protective equipment when handling this compound .
properties
IUPAC Name |
N,N,2,3,4,5-hexadeuterio-6-(trideuteriomethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N/c1-6-4-2-3-5-7(6)8/h2-5H,8H2,1H3/i1D3,2D,3D,4D,5D/hD2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNVCVTLRINQCPJ-LLZDZVHOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C([2H])([2H])[2H])N([2H])[2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Toluidine-d7 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



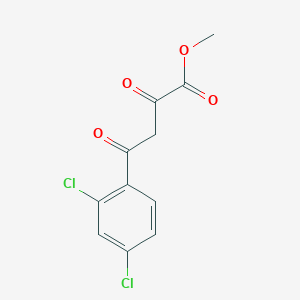
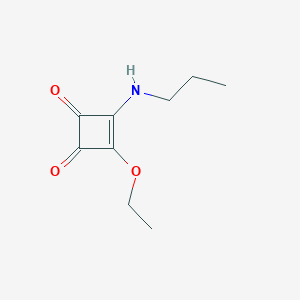
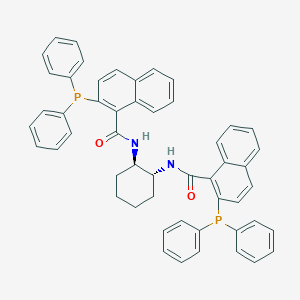

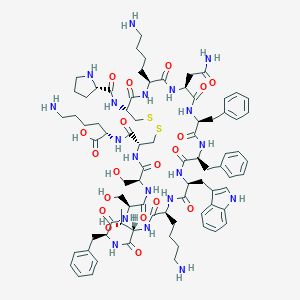

![1H-Pyrrolo[2,3-B]pyridine-3-carboxaldehyde, 5-methoxy-](/img/structure/B68376.png)
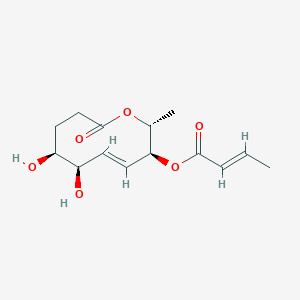
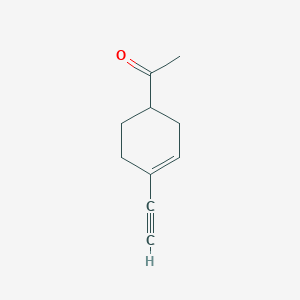
![3-[(Tert-butoxycarbonyl)amino]-3-(3,4-dichlorophenyl)propanoic acid](/img/structure/B68383.png)


